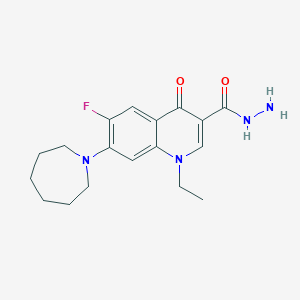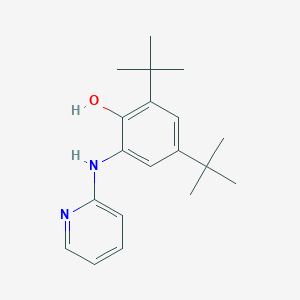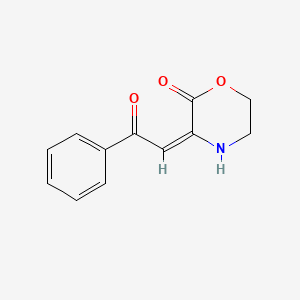
7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves reactions like cyclization and hydrolysis. These methods are typically used for synthesizing quinoline derivatives with antibacterial properties (Stefancich et al., 1985).
- Another synthesis approach for quinoline derivatives includes pyrolysis and acid-catalyzed hydrolysis, confirming the structure through spectroscopic methods including X-Ray measurements (El-Abadelah et al., 2006).
Molecular Structure Analysis
- The molecular structure of quinoline derivatives is often confirmed using techniques like X-ray crystallography, revealing specific conformation and molecular interactions (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
- Quinoline derivatives exhibit a range of chemical reactions, including cyclization and substitution reactions, essential for synthesizing various biologically active compounds (Zahra et al., 2007).
Physical Properties Analysis
- The physical properties of quinoline derivatives are closely related to their molecular structure and can be influenced by different substitutions at various positions on the quinoline ring (Yang et al., 2013).
Chemical Properties Analysis
- The chemical properties of these compounds are diverse and depend on the specific substitutions made on the quinoline core. These properties often dictate their biological activity and potential as pharmaceutical agents (Rameshkumar et al., 2003).
科学的研究の応用
Antibacterial Activity
Quinolones, including compounds with modifications at the 6 and 7 positions on the quinoline ring, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that modifications leading to 6,7-disubstituted and 7,8-disubstituted quinolones enhance their antibacterial potency, suggesting the potential of structural analogs like 7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide in similar applications (Koga et al., 1980). Another study highlighted the synthesis of 7-(azole substituted) quinolones, further emphasizing the importance of the 7-position modification in achieving enhanced antibacterial activities (Uno et al., 1987).
Antimycobacterial Activities
Compounds structurally related to the query compound have been evaluated for their efficacy against mycobacterial infections. Notably, a study reported the synthesis of various quinoline derivatives showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting the potential for compounds like 7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide in tuberculosis treatment (Dinakaran et al., 2008).
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural elucidation of quinoline derivatives provides insight into the chemical properties and potential biological activities of such compounds. For example, studies on the synthesis of quinolines with specific substitutions and their conversion into various bioactive molecules offer a foundational understanding for developing new drugs with improved efficacy and safety profiles (Quintero et al., 2019).
特性
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-2-22-11-13(18(25)21-20)17(24)12-9-14(19)16(10-15(12)22)23-7-5-3-4-6-8-23/h9-11H,2-8,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGQLOWHBJMAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)

![(4aS*,7aR*)-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5592612.png)
![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)

![2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide](/img/structure/B5592628.png)
![4-tert-butyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5592646.png)

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5592651.png)
![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)